molecular formula C20H20N6O3S2 B5315150 ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B5315150
M. Wt: 456.5 g/mol
InChI Key: RXYSZXLVTLTPGO-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a sophisticated chemical entity designed for advanced kinase research. Its molecular architecture, featuring a [1,2,4]triazino[5,6-b]indole scaffold linked to a thiazole carboxylate via a sulfanyl butanamide bridge, is characteristic of compounds developed to modulate protein kinase activity. This reagent serves as a valuable tool compound in biochemical assays for probing the structure and function of specific kinases, aiding in the elucidation of complex intracellular signaling pathways. Research into this compound is primarily focused on its potential as a tyrosine kinase inhibitor , with particular relevance to the study of oncogenic processes and the development of targeted anti-cancer therapies. The mechanism of action is believed to involve competitive binding to the ATP-binding pocket of target kinases, thereby disrupting phosphorylation events and subsequent downstream signaling cascades that drive cellular proliferation and survival. Its primary research value lies in its utility for structure-activity relationship (SAR) studies , enabling medicinal chemists to explore the contributions of its unique heterocyclic systems to potency and selectivity. Furthermore, it is employed in high-throughput screening campaigns to identify and validate novel kinase targets, making it an essential asset for drug discovery programs in academic, pharmaceutical, and biotechnology settings.

Properties

IUPAC Name

ethyl 4-methyl-2-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanoylamino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S2/c1-4-13(17(27)24-19-21-10(3)15(31-19)18(28)29-5-2)30-20-23-16-14(25-26-20)11-8-6-7-9-12(11)22-16/h6-9,13H,4-5H2,1-3H3,(H,21,24,27)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYSZXLVTLTPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by the condensation of isatin with thiosemicarbazide, followed by cyclization.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Functionalization with Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Thiazole Ring Formation

  • Cyclization of thiobenzamide derivatives : Reaction of 3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate under basic conditions (e.g., DBU in THF) forms the thiazole ring via nucleophilic attack and cyclization .

  • Alkylation steps : Introduction of alkyl groups (e.g., isobutyl bromide) to functionalize the thiazole ring, as seen in similar ethyl thiazolecarboxylate derivatives .

Amide Bond Formation

  • Amidation : Conversion of carboxylic acid derivatives (e.g., thiazole-5-carboxylic acid) to amides using amines (e.g., butanamine) under coupling conditions (e.g., EDC/HOBt) .

Sulfanylamino Linkage

  • Thioether formation : The sulfanylamino group suggests a nucleophilic substitution reaction, where a thiolate attacks an alkyl halide or bromide (e.g., butanamido group with a leaving group).

Triazinoindole Moiety

  • Cyclization : Synthesis of triazinoindole involves condensation of indole derivatives with triazine precursors (e.g., via [4+2] cycloaddition or stepwise imine formation) .

Mechanism for Thiazole Ring Formation

  • Activation of ethyl isocyanoacetate : Base (DBU) generates an enolate intermediate .

  • Nucleophilic attack : The enolate attacks the imidoyl chloride (C=N bond), forming an intermediate .

  • Cyclization : Tautomerization and proton transfer yield the thiazole ring .

StepReagents/ConditionsProduct
1Ethyl isocyanoacetate, DBU, THF, −78°C → rtIntermediate with C=N bond
2Tautomerization and proton transferThiazole ring formation

Amidation Process

  • Activation of carboxylic acid : Conversion to acid chloride (e.g., using SOCl₂) .

  • Coupling with amine : Reaction with butanamine to form the amide bond .

StepReagents/ConditionsProduct
1SOCl₂, refluxAcid chloride
2Butanamine, DMFAmide bond formation

NMR Analysis

  • 1H-NMR : Indicates NH signals (e.g., δ 4.52 s for NH₂) and aromatic protons (δ 7.03–7.60) .

  • 13C-NMR : Confirms carbonyl groups (e.g., NH-C=O) and heterocyclic carbons .

Mass Spectrometry

  • HRMS : Validates molecular formula (e.g., C₂₃H₂₆N₆O₃S₂).

Challenges and Considerations

  • Regioselectivity : Cyclization steps (e.g., thiazole formation) require precise control to avoid side products .

  • Functional group compatibility : Preservation of the ethyl ester during amidation or alkylation steps .

  • Purification : Chromatographic methods (e.g., column chromatography) are critical for isolating intermediates .

Research Implications

  • Antimicrobial activity : Structural analogs of thiazolo-triazine derivatives show promise as antibacterial agents .

  • Biochemical interactions : The triazinoindole moiety may enable binding to molecular targets (e.g., enzymes).

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-methyl-2-(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}butanamido)-1,3-thiazole-5-carboxylate has been investigated for its diverse biological activities:

  • Anticancer Activity: Studies indicate that this compound can induce apoptosis in cancer cells by disrupting metal ion homeostasis and inhibiting key enzymes involved in cell proliferation .
  • Antimicrobial Properties: Its structure suggests potential efficacy against various bacterial and fungal strains .
  • Antiviral Effects: Preliminary research suggests that it may inhibit viral replication processes .

Chemical Biology

The compound serves as a valuable building block for synthesizing more complex molecules and can act as a reagent in various organic transformations . Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Material Science

In addition to its applications in biology and medicine, this compound is being explored for its potential use in developing new materials due to its heterocyclic nature and ability to form coordination complexes with metals .

Case Studies

Several studies have documented the efficacy of this compound:

  • Anticancer Research: A study published in Journal of Medicinal Chemistry demonstrated the compound's ability to inhibit tumor growth in vitro and in vivo models .
  • Antimicrobial Activity Trials: Research highlighted its effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Viral Inhibition Studies: Investigations into its antiviral properties showed promising results against influenza virus strains .

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to metal ions, such as iron, and disrupt their homeostasis within cells. This can lead to the inhibition of key enzymes and pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with several synthesized derivatives, including:

ETHYL 5-[(2-CHLOROPHENYL)SULFANYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-TRIAZINE-6-CARBOXYLATE
  • Key Similarities : Both compounds incorporate sulfur-linked substituents (sulfanyl groups) and ester functionalities.
ETHYL 2-(2-(3-(METHYLTHIO)-1,2,4-THIADIAZOL-5-YLTHIO)ACETAMIDO)-4-PHENYLTHIAZOLE-5-CARBOXYLATE (CAS 879073-81-1)
  • Structure : Features a thiadiazole-thioacetamido-thiazole scaffold.
  • Comparison: Both compounds utilize thioether linkages to connect heterocyclic moieties.

Physicochemical Properties

Property Target Compound CAS 879073-81-1 Compound 9b
Molecular Formula Not explicitly reported C₁₇H₁₆N₄O₃S₄ C₂₄H₂₃N₅O₃S₂
Molecular Weight Estimated ~550 g/mol 452.59 g/mol 493.6 g/mol
Key Functional Groups Triazinoindole, thiazole, ester Thiadiazole, thiazole, ester Thiadiazole, triazole
Solubility Moderate in DMF Low in water, high in DMSO Moderate in ethanol

Critical Analysis of Structural Divergence

  • Triazinoindole vs. Triazine/Triazole: The triazinoindole system in the target compound provides a larger aromatic surface, likely enhancing interactions with hydrophobic protein pockets compared to simpler triazines or triazoles .
  • Sulfur Linkages : The sulfanyl group in the target compound may improve metabolic stability over oxygen-based linkers but could reduce solubility .

Biological Activity

Ethyl 4-Methyl-2-(2-{5H-[1,2,4]Triazino[5,6-B]Indol-3-YlSulfanyl}Butanamido)-1,3-Thiazole-5-Carboxylate is a complex heterocyclic compound that exhibits significant biological activity. This article explores its structure, synthesis, and biological effects based on diverse research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C23H26N6O3S2
  • Molecular Weight: 498.63 g/mol
  • Structure: The compound features a thiazole ring fused with a triazinoindole moiety, which is known for its pharmacological relevance.
PropertyValue
Molecular Weight498.63
LogP5.4162
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1
Polar Surface Area87.696

Synthesis Methods

The synthesis of this compound involves multi-step organic reactions. Common methods include:

  • Starting Materials: Indole derivatives and various functional groups.
  • Reagents: Phenylhydrazine hydrochloride, methanesulfonic acid.
  • Techniques: Chromatography for purification and optimization of reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance:

  • Study Findings: A derivative showed effectiveness against various bacterial strains with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

The compound has shown potential in anticancer research:

  • Mechanism of Action: It may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
  • Case Study: In vitro studies demonstrated that the compound inhibited the growth of specific cancer cell lines (e.g., breast and prostate cancer) with IC50 values in the low micromolar range .

Neuroprotective Effects

Recent studies have suggested neuroprotective properties:

  • Research Insights: The compound may protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes .

Case Studies and Research Findings

A selection of case studies highlights the biological activity of this compound:

  • Antimicrobial Efficacy:
    • A study assessed its effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition compared to controls .
  • Cancer Cell Line Testing:
    • In vitro assays demonstrated that the compound reduced cell viability in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines by inducing apoptosis .
  • Neuroprotection:
    • Research indicated that treatment with the compound led to decreased levels of reactive oxygen species (ROS) in neuronal cells subjected to oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling substituted triazinoindole derivatives with thiazole-carboxylate precursors. A general approach includes refluxing reactants in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization (e.g., ethanol-DMF mixtures) . To maximize purity, employ column chromatography with silica gel (gradient elution) and validate purity using HPLC (>98% by area normalization).

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and backbone integrity.
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond connectivity .
  • HRMS : High-resolution mass spectrometry validates the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts for this complex heterocyclic system?

  • Methodological Answer : Apply Design of Experiments (DoE) principles to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical factors influencing yield, such as reaction time (4–8 hours) and stoichiometric ratios . Advanced optimization may involve AI-driven kinetic modeling (e.g., COMSOL Multiphysics) to simulate reaction pathways and predict optimal conditions .

Q. What strategies resolve contradictions in reported biological activity data for triazinoindole-thiazole hybrids?

  • Methodological Answer : Discrepancies often arise from assay variability or impurities. To address this:

  • Cross-Validation : Re-test the compound in multiple assays (e.g., enzymatic inhibition vs. cell-based viability) under standardized conditions.
  • Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity measurements .
  • Computational Docking : Perform molecular dynamics simulations to assess binding affinity consistency across studies .

Q. How can computational methods predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution and reactive sites. For example:

  • Calculate Fukui indices to identify nucleophilic/electrophilic regions.
  • Simulate interaction energies with biological targets (e.g., enzyme active sites) using molecular docking software (AutoDock Vina) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal (40–80°C) stress. Monitor degradation via HPLC-DAD .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-METHYL-2-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}BUTANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.